Dihydrocyclosporin D

Overview

Description

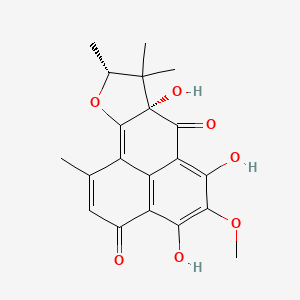

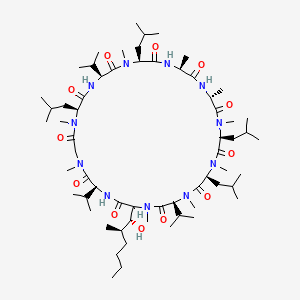

Dihydrocyclosporin D is a derivative of Cyclosporin D, which is a group of nonpolar cyclic oligopeptides with immunosuppressant activity . It has a molecular formula of C63H115N11O12 and a molecular weight of 1218.65 . It is stored at -20°C .

Synthesis Analysis

Cyclosporine, from which Dihydrocyclosporin D is derived, is synthesized chemically using N-methylated peptides via a series of isonitrile coupling reactions . The biosynthesis of cyclosporine A is elaborated by a non-ribosomal peptide synthetase (NRPS). Cyclosporine synthetase (CySyn) is one of the most complex NRPS systems known, consisting of a single 1.7 MDa polypeptide capable of catalyzing a total of 40 partial reaction steps in the synthesis of cyclosporine A .Molecular Structure Analysis

The molecular structure of Dihydrocyclosporin D is complex, with a large number of atoms and bonds. The IUPAC name for Dihydrocyclosporin D is (3S,6S,9S,12R,15S,18S,21S,24S,30S)-33- [ (1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis (2-methylpropyl)-3,21,30-tri (propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone .Physical And Chemical Properties Analysis

Dihydrocyclosporin D has a boiling point of 1286.4±65.0°C at 760 mmHg and a density of 1.0±0.1 g/cm3 . It is stored at -20°C . It has a molecular weight of 1204.63 and is a white solid .Scientific Research Applications

Preliminary Clinical Results and Toxicity

- Dihydrocyclosporin D in Clinical Use : Early clinical results indicate that Dihydrocyclosporin D, a Cyclosporin derivative, does not have significant nephrotoxic effects. However, it exhibits hepatotoxic effects and often leads to hypertension. Its clinical efficiency is still uncertain (Estefan, Beveridge, & Müller, 1985).

Enhancement of Intestinal Absorption

- Intestinal Absorption Enhancement by Milk Fat Globule Membrane (MFGM) : Research has shown that using MFGM as an emulsifier significantly enhances the blood and lymphatic fluid concentrations of Dihydrocyclosporin D after intraduodenal dosing in rats. This suggests MFGM's potential as an absorption enhancer for cyclosporines (Sato et al., 1994).

Effects on Human Pancreatic β-cells

- Impact on Insulin Release and Content in Human Pancreatic Islets : Cyclosporin A has a direct inhibitory effect on insulin release from human pancreatic islets and increases residual insulin content. Cyclosporin G inhibits insulin release, but Dihydrocyclosporin D has no consistent effects. These findings are relevant for clinical applications involving direct effects on the endocrine pancreas (Nielsen, Mandrup-Poulsen, & Nerup, 1986).

Immunosuppressive Actions

- Immunosuppressive Properties of Cyclosporin A Derivatives : Studies have shown that derivatives of Cyclosporin A, including Dihydrocyclosporin A, display varying levels of immunosuppressive activity. They are effective in reducing the dry weight of certain tapeworms in vivo, suggesting a range of anti-parasitic activities that are distinct from their immunomodulatory properties (Chappell, Wastling, & Hurd, 1989).

Antischistosomal Activity

- Efficacy Against Schistosoma Mansoni : The prophylactic and therapeutic effects of Cyclosporin A and its derivatives, including dihydrocyclosporin A, against Schistosoma mansoni, have been studied. These compounds showed efficacy similar to Cyclosporin A and were less effective when given orally. This sheds light on the distinct antischistosomal activity of cyclosporins (Chappell, Thomson, Barker, & Smith, 1987).

Mechanism of Action

The mechanism of action of Dihydrocyclosporin D is likely similar to that of cyclosporine, which is a calcineurin inhibitor that inhibits T cell activation . Cyclosporine’s binding to the receptor cyclophilin-1 inside cells produces a complex known as cyclosporine-cyclophilin. This complex subsequently inhibits calcineurin, which in turn stops the dephosphorylation as well as the activation of the nuclear factor of activated T-cells (NF-AT), a family of transcription factors .

properties

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H115N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h34-47,49-53,76H,26-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52?,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUKOOCPPICVTB-SMOCYEBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H115N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63775-91-7 | |

| Record name | Dihydrocyclosporin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063775917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

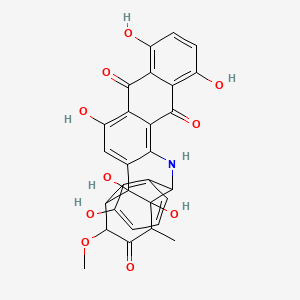

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)

![(4R,5S,8R,9R,11S,12S,13R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1223044.png)

![2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile](/img/structure/B1223054.png)

![3-[[2-Benzofuranyl(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B1223056.png)